molecular formula C7H15NO2 B6218150 2-(aminomethyl)-4-methylpent-3-ene-1,2-diol CAS No. 2751614-71-6

2-(aminomethyl)-4-methylpent-3-ene-1,2-diol

Cat. No.: B6218150
CAS No.: 2751614-71-6
M. Wt: 145.2
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Description

2-(aminomethyl)-4-methylpent-3-ene-1,2-diol is an organic compound with a unique structure that includes both an aminomethyl group and a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4-methylpent-3-ene-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-ene-1,2-diol with aminomethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized catalysts and continuous flow reactors. This allows for efficient production while maintaining the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-4-methylpent-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(aminomethyl)-4-methylpent-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-methylpent-3-ene-1,2-diol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The diol groups can also participate in hydrogen bonding, further affecting the compound’s interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(aminomethyl)pyridine: This compound shares the aminomethyl group but has a different overall structure.

    4-methylpent-3-ene-1,2-diol: Similar in structure but lacks the aminomethyl group.

    2-(aminomethyl)phenol: Contains the aminomethyl group and a phenol moiety.

Uniqueness

2-(aminomethyl)-4-methylpent-3-ene-1,2-diol is unique due to its combination of an aminomethyl group and a diol, which provides distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

CAS No.

2751614-71-6

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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